Atorvastatin lactone

概要

説明

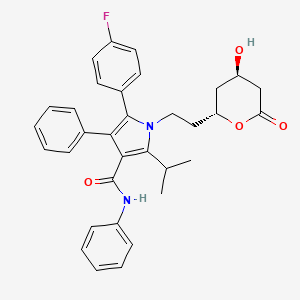

アトルバスタチンラクトンは、広く使用されているスタチン系薬物であるアトルバスタチンの誘導体です。スタチンは、コレステロール値を下げ、心臓血管疾患のリスクを軽減する効果で知られています。アトルバスタチンラクトンは、薬物の活性型であるアトルバスタチンカルシウムの合成における重要な中間体です。そのラクトン環構造は、その生物活性において重要な役割を果たします。

2. 製法

合成経路と反応条件: アトルバスタチンラクトンの合成は、複数段階のプロセスです。注目すべき方法の一つは、ハントツシュ型逐次三成分反応です。この反応には、4-メチル-3-オキソ-N-フェニルペンタンアミド、tert-ブチル 2-[(4R,6R)-6-(2-アミノエチル)-2,2-ジメチル-1,3-ジオキサン-4-イル]アセテート、および1-(4-フルオロフェニル)-2-ヨード-2-フェニルエタノンを、イッテルビウムトリフラートと硝酸銀の存在下で使用する反応が含まれます。反応後、加水分解による脱保護とラクトン化を行い、アトルバスタチンラクトンが得られます .

工業生産方法: アトルバスタチンラクトンの工業生産は、通常、高収率と高純度を確保するために、最適化された反応条件を用いた大規模合成を行います。このプロセスには、溶媒を使用しない条件下で反応を促進するために、高速振動粉砕(HSVM)が含まれる場合があり、環境に優しいアプローチとなります .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of atorvastatin lactone involves a multi-step process. One of the notable methods includes the Hantzsch-type sequential three-component reaction. This reaction involves the use of 4-methyl-3-oxo-N-phenylpentanamide, tert-butyl 2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate, and 1-(4-fluorophenyl)-2-iodo-2-phenylethanone in the presence of ytterbium triflate and silver nitrate. The reaction is followed by hydrolytic deprotection and lactonization to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include high-speed vibration milling (HSVM) to facilitate the reaction under solvent-free conditions, making it an environmentally friendly approach .

化学反応の分析

反応の種類: アトルバスタチンラクトンは、以下のような様々な化学反応を起こします。

酸化: ヒドロキシル基をカルボニル基に変換する。

還元: カルボニル基をヒドロキシル基に還元する。

置換: 官能基を他の置換基に置き換える。

一般的な試薬と条件:

酸化: 過マンガン酸カリウムまたは三酸化クロムなどの試薬。

還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの試薬。

置換: 求核試薬または求電子試薬を含む条件は、目的の置換に応じて異なる。

主要な生成物: これらの反応から生成される主要な生成物には、アトルバスタチンカルシウムに変換することができる様々な中間体が含まれます .

4. 科学研究における用途

アトルバスタチンラクトンは、科学研究においていくつかの用途があります。

化学: アトルバスタチンカルシウムの合成における中間体として使用される。

生物学: コレステロール代謝における役割とその細胞経路への影響について研究されている。

医学: コレステロール値を下げ、心臓血管リスクを軽減する可能性のある治療効果について調査されている。

科学的研究の応用

Pharmacokinetics and Drug Interactions

Atorvastatin lactone plays a crucial role in the pharmacokinetics of atorvastatin itself. Studies have demonstrated that the conversion between atorvastatin acid and its lactone form is influenced by gastric pH, which affects absorption and overall drug efficacy. A physiologically-based pharmacokinetic (PBPK) model has been developed to describe this conversion and its implications for drug-drug interactions, particularly with CYP3A4 inhibitors like ketoconazole .

Key Findings

- Gastric Acid Conversion : The conversion of atorvastatin to this compound is significantly affected by gastric acid levels. At low pH, the conversion from acid to lactone occurs rapidly, while at higher pH levels, the reverse is predominant .

- Impact on Pharmacokinetics : The presence of this compound can alter the pharmacokinetic profile of atorvastatin, leading to variations in peak plasma concentrations (C_max) and time to reach peak concentration (T_max) when co-administered with other drugs .

Clinical Applications in Hyperlipidemia Management

This compound is not only a metabolite but also a potential biomarker for assessing statin-related muscular side effects. Research indicates that the ratio of this compound to acid in plasma may serve as a promising biomarker for statin-induced myopathy .

Clinical Implications

- Muscle Side Effects : Monitoring the this compound/acid ratio could help identify patients at risk for muscle-related adverse effects when treated with statins .

- Therapeutic Efficacy : The plasma concentrations of atorvastatin metabolites correlate with reductions in low-density lipoprotein cholesterol (LDL-C), suggesting that both forms contribute to therapeutic outcomes .

Case Studies and Research Insights

Several studies have investigated the implications of this compound in various patient populations, including those undergoing peritoneal dialysis and patients experiencing atorvastatin-induced myopathy.

Case Study Examples

- A study examining patients undergoing peritoneal dialysis found that atorvastatin effectively reduced hypercholesterolemia and hypertriglyceridemia, with both lactone and acid forms contributing to lipid-lowering effects .

- Research focused on patients with atorvastatin-induced myopathy revealed that increased levels of this compound were associated with muscle-related side effects, highlighting the importance of monitoring metabolite levels during treatment .

Summary of Research Findings

作用機序

アトルバスタチンラクトンは、3-ヒドロキシ-3-メチルグルタリルコエンザイムA(HMG-CoA)レダクターゼという酵素を阻害することにより、その効果を発揮します。この酵素は、コレステロール合成の律速段階です。アトルバスタチンラクトンは、HMG-CoAレダクターゼを阻害することにより、HMG-CoAからのメバロン酸の産生を抑制し、コレステロール合成の減少につながります。これは、肝細胞膜上の低密度リポタンパク質(LDL)受容体の発現を補償的に増加させ、血流からのLDLのクリアランスを促進するという結果をもたらします .

類似の化合物:

- ロバスタチン

- プラバスタチン

- ロサルバスタチン

- フルバスタチン

- シンバスタチン

比較: アトルバスタチンラクトンは、LDLコレステロール値を低下させる高い効力と効果を持つため、スタチンの中では独特です。他のスタチンと比較して半減期が長く、より持続的な効果が期待できます。さらに、アトルバスタチンラクトンは、副作用が最小限で、良好な安全性プロファイルを有することが示されています .

結論として、アトルバスタチンラクトンは、アトルバスタチンカルシウムの合成において重要な化合物であり、化学、生物学、医学、および産業において重要な用途があります。その独特の作用機序と高い効力は、心臓血管治療の分野において貴重な化合物となっています。

類似化合物との比較

- Lovastatin

- Pravastatin

- Rosuvastatin

- Fluvastatin

- Simvastatin

Comparison: Atorvastatin lactone is unique among statins due to its high potency and efficacy in lowering LDL cholesterol levels. It has a longer half-life compared to other statins, allowing for more sustained effects. Additionally, this compound has been shown to have a favorable safety profile with minimal side effects .

生物活性

Atorvastatin lactone, a metabolite of atorvastatin, is primarily known for its role as an HMG-CoA reductase inhibitor, which is critical in managing cholesterol levels. This article delves into the biological activity of this compound, highlighting its pharmacokinetics, mechanisms of action, and implications for drug interactions and toxicity.

Pharmacokinetics

This compound has distinct pharmacokinetic properties compared to its parent compound, atorvastatin acid. A study developed a population pharmacokinetic model that describes the concentration-time data of both atorvastatin acid and this compound. Key findings include:

- Absorption and Clearance : The apparent clearance of this compound was found to be 116 L/h, with an apparent volume of distribution of 137 L .

- Modeling : The pharmacokinetics were best described using one-compartment models for this compound and two-compartment models for atorvastatin acid .

- Influence of Liver Function : Aspartate transaminase levels were identified as significant covariates affecting the pharmacokinetics of both compounds, emphasizing the role of liver function in their metabolism .

This compound exhibits its biological effects primarily through the inhibition of HMG-CoA reductase, an enzyme crucial for cholesterol biosynthesis. The compound also interacts with various cytochrome P450 (CYP) isoforms:

- Inhibition of CYP Enzymes : this compound inhibits CYP2C9.1 and CYP3A4, which are important for drug metabolism . This inhibition can lead to significant drug-drug interactions.

- Pregnane X Receptor (PXR) Activation : Research indicates that atorvastatin metabolites, including this compound, activate PXR, which is involved in the regulation of drug-metabolizing enzymes . This activation can modify the expression of genes involved in drug metabolism.

Toxicity and Side Effects

This compound has been associated with dose-limiting toxicities. Studies indicate that it may contribute to myotoxicity observed in some patients taking atorvastatin . The potential for toxicity underscores the importance of monitoring liver function and muscle symptoms during treatment.

Case Studies and Clinical Findings

- Myopathy Incidence : In a clinical study involving 26 subjects, 13 experienced atorvastatin-induced myopathy. The pharmacokinetic parameters were evaluated to understand variability in response to treatment .

- Biomarkers for Statin Response : Ratios of this compound to acid in plasma have been proposed as biomarkers for statin efficacy and safety, providing insight into individual responses to therapy .

Comparative Data Table

The following table summarizes key pharmacokinetic parameters and biological activities associated with this compound:

| Parameter | Value |

|---|---|

| Apparent Clearance | 116 L/h |

| Volume of Distribution | 137 L |

| Inhibition IC50 (HMG-CoA) | 0.007 µM |

| CYP Enzyme Inhibition | CYP2C9.1, CYP3A4 |

| PXR Activation | Yes |

| Associated Toxicities | Myopathy |

特性

IUPAC Name |

5-(4-fluorophenyl)-1-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-N,4-diphenyl-2-propan-2-ylpyrrole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H33FN2O4/c1-21(2)31-30(33(39)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-27-19-26(37)20-28(38)40-27/h3-16,21,26-27,37H,17-20H2,1-2H3,(H,35,39)/t26-,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUCSEDFVYPBLLF-KAYWLYCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC2CC(CC(=O)O2)O)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C(=C(N1CC[C@@H]2C[C@H](CC(=O)O2)O)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H33FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90155033 | |

| Record name | Atorvastatin lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90155033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

540.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125995-03-1 | |

| Record name | Atorvastatin lactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125995-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Atorvastatin lactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125995031 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Atorvastatin lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90155033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Pyrrole-3-carboxamide, 5-(4-fluorophenyl)-2-(1-methylethyl)-N,4-diphenyl-1-(2-((2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.773 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Atorvastatin Lactone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ATORVASTATIN LACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7876IL7J2N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。